molecular formula C15H24ClNO2 B13154127 Methyl 4-(7-aminoheptyl)benzoate hydrochloride CAS No. 1956384-83-0

Methyl 4-(7-aminoheptyl)benzoate hydrochloride

Cat. No.: B13154127
CAS No.: 1956384-83-0
M. Wt: 285.81 g/mol
InChI Key: QAGPZHSFCYFDJE-UHFFFAOYSA-N
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Description

Methyl 4-(7-aminoheptyl)benzoate hydrochloride is an organic compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.80956 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an aminoheptyl group attached to the benzene ring. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-aminoheptyl)benzoate hydrochloride typically involves the esterification of 4-(7-aminoheptyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-aminoheptyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(7-aminoheptyl)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(7-aminoheptyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoheptyl group allows the compound to bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 4-(aminobutyl)benzoate hydrochloride
  • Methyl 4-(aminopropyl)benzoate hydrochloride

Uniqueness

Methyl 4-(7-aminoheptyl)benzoate hydrochloride is unique due to its longer aminoheptyl chain, which can influence its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for studying long-chain interactions in biochemical systems .

Properties

CAS No.

1956384-83-0

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

methyl 4-(7-aminoheptyl)benzoate;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16;/h8-11H,2-7,12,16H2,1H3;1H

InChI Key

QAGPZHSFCYFDJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCCCCN.Cl

Origin of Product

United States

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